(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[222]oct-5-en-2-ylidene)propanedinitrile is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with malononitrile under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of bicyclo[2.2.2]oct-5-en-2-one, followed by dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its bicyclic structure provides rigidity, which can influence its reactivity and interaction with other molecules. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-en-2-one: A precursor in the synthesis of (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile.
Bicyclo[2.2.2]oct-5-en-2-ol: Another related compound with a hydroxyl group instead of nitrile groups.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A compound with multiple carboxylic anhydride groups.
Uniqueness
This compound is unique due to its combination of a bicyclic structure and nitrile functional groups. This combination imparts distinct reactivity and potential applications compared to other similar compounds. Its rigidity and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications.
Properties
CAS No. |
85695-86-9 |
---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.2]oct-5-enylidene)propanedinitrile |
InChI |
InChI=1S/C11H10N2/c12-6-10(7-13)11-5-8-1-3-9(11)4-2-8/h1,3,8-9H,2,4-5H2 |
InChI Key |
AIRSHCVVMCOYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1CC2=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.